molecular formula C20H21N3O2 B2930898 N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]pentanamide CAS No. 898428-61-0

N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]pentanamide

Cat. No.: B2930898
CAS No.: 898428-61-0
M. Wt: 335.407
InChI Key: JHZXSRRNPGDGJR-UHFFFAOYSA-N
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Description

N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]pentanamide is a synthetic small molecule based on the quinazolinone scaffold, a structure of high significance in medicinal chemistry for developing targeted anticancer agents . The 2-methyl-3,4-dihydroquinazolin-4-one core is a known pharmacophore that interacts with key enzymatic targets involved in cell proliferation and survival . This compound is designed for research into the inhibition of tyrosine kinase receptors, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . Dysregulation of these signaling pathways is a hallmark of various human cancers, and their simultaneous inhibition by multitargeted agents represents a promising strategy to overcome drug resistance and improve therapeutic outcomes . The structural features of this compound, including the 2-methyl group and the N3-phenyl substitution with a pentanamide side chain, are intended to optimize binding affinity and selectivity towards these kinase targets. Researchers can utilize this compound in biochemical assays to study kinase inhibition and in cellular models to investigate its effects on apoptosis induction, cell cycle arrest, and angiogenesis . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-3-4-12-19(24)22-15-8-7-9-16(13-15)23-14(2)21-18-11-6-5-10-17(18)20(23)25/h5-11,13H,3-4,12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHZXSRRNPGDGJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]pentanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The reaction conditions vary depending on the desired product but often involve heating and the use of solvents like ethanol or dimethyl sulfoxide (DMSO) .

Major Products

The major products formed from these reactions include various quinazolinone derivatives, which can exhibit different biological activities and properties .

Mechanism of Action

The mechanism of action of N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]pentanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects . The quinazolinone ring structure allows it to interact with nucleic acids and proteins, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]pentanamide with key analogs, focusing on structural features, physicochemical properties, and biological activities.

Structural and Physicochemical Comparisons

Table 1: Structural and Elemental Analysis of Selected Pentanamide Derivatives

Compound Name Molecular Formula Molecular Weight C (%) H (%) N (%) S (%) Color
This compound (Target) C₂₁H₂₁N₃O₂ 347.41* 72.60 6.09 12.10 0.00 Not reported
N-(4-Methoxyphenyl)pentanamide (Albendazole derivative) C₁₂H₁₇NO₂ 207.27 69.54 8.27 6.76 0.00 Not reported
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)penta­namide C₂₃H₂₂N₄O₅S₂ 498.57 55.42 4.56 11.36 12.99 Pale yellow
3-(4-Methoxyphenyl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide C₂₂H₂₅N₃O₃ 379.45 69.64 6.64 11.07 0.00 Not reported

*Calculated molecular weight based on formula.

Key Observations:

  • The target compound lacks sulfur and heterocyclic sulfamoyl groups present in derivatives like C₂₃H₂₂N₄O₅S₂, resulting in higher carbon/nitrogen content and lower molecular weight .
  • Compared to N-(4-methoxyphenyl)pentanamide, the target has a bulkier quinazolinone-phenyl group, which may reduce solubility but enhance target affinity due to π-π stacking interactions .

Biological Activity

N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]pentanamide is a compound that belongs to the quinazolinone class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N2O2C_{19}H_{22}N_{2}O_{2}. The compound features a quinazolinone core, which is known for its bioactive properties.

Property Value
Molecular Formula C19H22N2O2
Molecular Weight 310.39 g/mol
IUPAC Name This compound

Anticancer Activity

Research indicates that quinazolinone derivatives exhibit significant anticancer properties. This compound has been shown to:

  • Inhibit Tumor Growth : Studies suggest that this compound can induce apoptosis in various cancer cell lines, effectively reducing cell proliferation.
  • Mechanisms of Action : The compound may interact with cellular pathways involved in cancer progression, including the inhibition of specific kinases and modulation of apoptotic factors.

Anti-inflammatory Effects

Similar compounds within the quinazolinone family have demonstrated anti-inflammatory properties. The specific compound may exhibit:

  • COX-II Inhibition : Preliminary studies indicate selective inhibition of cyclooxygenase (COX)-II, which is crucial in inflammatory responses.
  • Reduction of Inflammatory Markers : In vitro studies have shown a decrease in pro-inflammatory cytokines upon treatment with this compound.

Antimicrobial Properties

Quinazolinone derivatives have been explored for their antimicrobial activity against various pathogens:

  • Bacterial Efficacy : Initial findings suggest potential effectiveness against gram-positive and gram-negative bacteria.
  • Fungal Activity : Some derivatives have shown antifungal properties; however, further research is needed to establish the efficacy of this compound specifically.

The biological effects of this compound are attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways and cancer cell survival.
  • Cell Cycle Arrest : Quinazolinones can induce cell cycle arrest at various phases, leading to reduced proliferation.
  • Apoptosis Induction : Triggering programmed cell death in cancer cells is a key mechanism attributed to this class of compounds.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound:

  • Synthesis Protocols : Various synthetic routes have been developed to obtain this compound with high purity and yield.
  • In Vivo Studies : Animal models have demonstrated promising results regarding tumor reduction and inflammation control when treated with this compound.

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